
Technical Support Center: Optimization of
Chromatographic Separation of Strontium

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Strontium-86

Cat. No.: B083252 Get Quote

This guide provides researchers, scientists, and drug development professionals with

comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed

protocols for the effective chromatographic separation of strontium.

Frequently Asked Questions (FAQs)
Q1: What is the most common type of chromatography for strontium separation? A1: Extraction

chromatography using a stationary phase with high selectivity for strontium is the most

common and effective method.[1] Resins containing a crown ether, such as 4,4′(5′)-di-(tert-

butyldicyclohexano)-18-crown-6, are widely used for their specific affinity for strontium ions.[2]

This approach offers significant advantages over traditional ion-exchange chromatography,

including fewer reagents, less hazardous waste, and better separation efficiency.[3]

Q2: What is the principle behind using Sr-selective resins? A2: Sr-selective resins, like

Eichrom's Sr Resin, operate on the principle of extraction chromatography. The stationary

phase consists of a substrate coated with an organic extractant (a crown ether) that selectively

forms a complex with strontium ions.[3][4] Strontium is strongly retained by the resin in the

presence of high concentrations of nitric acid, while most other matrix elements and interfering

ions are not retained and can be washed away.[5][6] Strontium is then eluted using a low-

concentration acid or deionized water.[2][5]

Q3: What mobile phase is typically used for loading and eluting strontium? A3: Nitric acid

(HNO₃) is the most common mobile phase. A high concentration of nitric acid (typically 3 M to 8

M) is used for sample loading and washing to maximize strontium retention.[3][5][6] Elution of
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the purified strontium is achieved by using a very dilute nitric acid solution (e.g., 0.05 M) or

high-purity deionized water, which disrupts the strontium-crown ether complex.[2][5][6]

Q4: Can this method separate strontium from calcium? A4: Yes, Sr-selective resins are well-

suited for separating strontium from calcium.[6] While calcium can interfere, especially in high

concentrations, the selectivity of the crown ether for strontium is significantly higher.[1][6] The

separation is optimized by using a high concentration of nitric acid during the loading and wash

steps, which minimizes calcium retention.[6] For samples with very high calcium content, a pre-

purification step or repeated column separation may be necessary.[1][7][8]

Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic separation of

strontium.
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Problem/Observation Potential Cause(s) Recommended Solution(s)

Low or No Strontium Recovery

1. Incorrect HNO₃

Concentration: The nitric acid

concentration during sample

loading was too low,

preventing strontium from

binding to the resin.[3][5] 2.

Column Overload: The amount

of strontium in the sample

exceeded the capacity of the

resin.[3] 3. Premature Elution:

Strontium was washed off the

column during the rinse step.

This can happen if the wash

solution's acid concentration is

too low. 4. Incomplete Elution:

The volume of the elution

solution (water or dilute acid)

was insufficient to strip all the

bound strontium from the resin.

1. Verify Acid Concentration:

Ensure the sample is dissolved

in and loaded with the

recommended high molarity

HNO₃ (e.g., 3.5 M or 8 M).[3]

[5] 2. Reduce Sample Load:

Decrease the sample size or

use a larger column/more

resin. The chemical recovery

of strontium can decrease if

the amount exceeds 8 mg of

Sr per mL of resin.[3] 3. Use

Correct Wash Solution: Use

the same high-molarity HNO₃

for the wash steps as used for

loading. 4. Increase Elution

Volume: Increase the volume

of the eluent (e.g., Nanopure

H₂O) and ensure it passes

completely through the resin

bed.[5]

Peak Tailing or Broadening

1. Column

Collapse/Channeling: The

resin bed is not packed

uniformly, causing uneven flow.

2. Contamination of Resin: The

resin is contaminated with

particulates or strongly

retained interfering ions from

previous runs.[9] 3. Sample

Overload: High sample

concentration can lead to peak

fronting or tailing.[9][10]

1. Repack Column: If possible,

carefully repack the column to

ensure a uniform bed. Avoid

letting the column run dry. 2.

Clean or Replace Resin:

Regenerate the column by

washing it thoroughly with

appropriate acids (e.g., 2 M

HCl) and deionized water, or

replace the resin if it is old or

heavily contaminated.[5] 3.

Dilute Sample: Reduce the

concentration of the sample

being loaded onto the column.
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Presence of Interfering Ions in

Eluate

1. Insufficient Washing: The

wash volume or number of

wash steps was inadequate to

remove all matrix components.

2. Co-elution: Some ions, like

lead (Pb) or barium (Ba), may

have some affinity for the resin

under certain conditions.[6] 3.

High Calcium Concentration:

In samples with extremely high

Ca²⁺/Sr²⁺ ratios, some calcium

may be retained and co-elute.

[1]

1. Increase Wash Volume:

Increase the volume of high-

molarity HNO₃ used for the

wash steps.[5] 2. Implement

Double Separation: For

extremely high purity

requirements, the collected

strontium fraction can be

evaporated, redissolved in

high-molarity HNO₃, and

passed through a new or

regenerated column. A double

chromatographic extraction

process can yield excellent

decontamination efficiencies.

[3][4] 3. Use Pre-separation

Step: For Ba-rich samples, a

pre-separation step using a

cation exchange resin (e.g.,

Bio-Rad AG50W-X8) can be

used to remove barium with

2.5 M HNO₃ before loading

onto the Sr-selective resin.[6]

High Back Pressure

1. Clogged Frit: The inlet frit of

the column is blocked by

particulate matter from the

sample or resin fines.[9][11] 2.

Compacted Resin: The resin

bed has become too

compressed. 3. Precipitation:

The sample may have

precipitated on the column due

to solvent incompatibility.

1. Backflush or Replace Frit:

Disconnect the column and

backflush it at a low flow rate.

If this fails, carefully replace

the inlet frit.[9] 2. Repack

Column: Unpack and repack

the column to the appropriate

density. 3. Ensure Sample is

Fully Dissolved: Centrifuge

samples after dissolution to

remove any remaining solids

before loading them onto the

column.[5]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.jgeosci.org/content/jgeosci.357_ErbanKochergina.pdf
https://digitalknowledge.cput.ac.za/bitstream/11189/7595/1/Ion%20exchange%20separation%20of%20strontium%20and%20rubidium.pdf
https://radis.as.ua.edu/wp-content/uploads/2017/02/UA-ISOPET-SrProcedure17.pdf
https://journals.indexcopernicus.com/api/file/viewByFileId/1669380
https://inis.iaea.org/records/tavg3-8am14
https://www.jgeosci.org/content/jgeosci.357_ErbanKochergina.pdf
https://www.epruibiotech.com/nano-wiki/troubleshooting-6-common-problems-in-liquid-chromatography-separations/
http://www.chromedia.org/chromedia?waxtrapp=lxsaqEsHiemBpdmBlIEcCfBeC&subNav=pmxgzFsHiemBpdmBlIEcCfBeCdD
https://www.epruibiotech.com/nano-wiki/troubleshooting-6-common-problems-in-liquid-chromatography-separations/
https://radis.as.ua.edu/wp-content/uploads/2017/02/UA-ISOPET-SrProcedure17.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The tables below summarize key quantitative parameters for optimizing strontium separation

using Sr-selective chromatography.

Table 1: Recommended Nitric Acid (HNO₃) Concentrations & Eluents

Step Purpose
HNO₃
Concentration
Range

Common
Eluent

Reference(s)

Column

Conditioning

Prepares the

resin for sample

loading.

3.5 M - 8 M 3.5 M HNO₃ [3][5]

Sample Loading

Maximizes

strontium

retention on the

resin.

3.5 M - 8 M

Sample

dissolved in 3.5

M or 8 M HNO₃

[3][5][6]

Matrix Wash

Rinses

interfering ions

from the column.

3.5 M - 8 M
3.5 M or 8 M

HNO₃
[3][5]

Strontium Elution

Releases purified

strontium from

the resin.

< 0.1 M or Water
0.05 M HNO₃ or

Nanopure H₂O
[2][5][6]

Table 2: Common Interferences and Recovery Rates
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Interfering Ion Issue
Mitigation
Strategy

Typical
Recovery Yield

Reference(s)

Calcium (Ca²⁺)

Can affect

strontium elution,

especially at high

concentrations.

Use high molarity

HNO₃ (70-75%)

for loading/wash.

Repeat

separation if

necessary.

>96% (with

double

separation)

[3][1][12]

Barium (Ba²⁺)

Retention peaks

at ~3 M HNO₃

and can

interfere.

Use a pre-

separation step

with a cation

exchange resin.

>96% [6]

Lead (Pb²⁺)

Can be retained

across a broad

range of HNO₃

concentrations.

Sr-selective

resins can also

be used for Pb

separation;

specific elution

protocols may be

required if both

are of interest.

>96% [6]

Rubidium

(Rb⁸⁷⁺)

Creates isobaric

interference with

Sr⁸⁷⁺ in mass

spectrometry.

The

chromatographic

method

effectively

separates alkali

metals (like Rb)

from alkaline

earth metals (like

Sr).

>96% [1][13]

Experimental Protocols
Protocol 1: Strontium Separation using Eichrom Sr
Resin
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This protocol is a generalized procedure adapted from common laboratory practices for the

separation of strontium from geological or environmental samples.[5][6][8]

1. Materials and Reagents

Chromatography columns (e.g., Bio-Rad Poly-Prep)

Eichrom Sr Resin (100-150 µm bead size)

High-purity Nitric Acid (HNO₃), concentrated

High-purity Deionized Water (e.g., Nanopure, 18.2 MΩ-cm)

0.1 M Phosphoric Acid (H₃PO₄)

Sample dissolved in 3.5 M HNO₃

Pipettes and acid-cleaned collection vials (e.g., Savillex)

2. Column Preparation and Conditioning

Prepare a slurry of the Sr Resin in deionized water.

Load approximately 0.5 mL to 1 mL of resin slurry into the column.

Wash the column with 5 mL of deionized water to settle and clean the resin.

Pre-condition the resin by passing 5 mL of 3.5 M HNO₃ through the column. Allow it to drain

completely by gravity.

3. Sample Loading

Ensure your sample is fully dissolved and centrifuged to remove any solids.[5]

Carefully pipette the sample supernatant (dissolved in 3.5 M HNO₃) onto the top of the

conditioned resin bed.

Allow the sample to pass through the column completely by gravity.
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4. Matrix Wash (Removal of Interferences)

After the sample has loaded, add 5-10 mL of 3.5 M HNO₃ to the column reservoir.

Allow the entire volume of wash solution to pass through the column. This step removes

matrix ions like Na⁺, K⁺, Ca²⁺, and Mg²⁺.[5]

Repeat the wash step for a total of two or three washes to ensure complete removal of

interferences.

5. Strontium Elution and Collection

Place a clean, labeled collection vial under the column outlet.

Elute the purified strontium by adding 5 mL of Nanopure deionized water to the column.[5]

Allow the water to pass through the resin completely, collecting the entire fraction in the vial.

Add one drop of 0.1 M H₃PO₄ to the collected sample to aid in later analysis (e.g., by TIMS).

[5]

Dry the sample on a hotplate at approximately 120-140°C.[5]

Visual Workflows and Diagrams
The following diagrams illustrate key workflows for strontium separation and troubleshooting.

Preparation

Separation Post-Separation

Sample Dissolution
(in 3.5M HNO₃)

Load Sample
onto Sr Resin

Column Conditioning
(with 3.5M HNO₃)

Wash Matrix
(3.5M HNO₃)

Sr Retained
Elute Strontium

(H₂O)

Interferences Discarded

Collect Sr FractionPurified Sr Analysis
(e.g., ICP-MS)
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Click to download full resolution via product page

Caption: General workflow for chromatographic separation of strontium.

Problem:
Low Strontium Recovery

Was sample loaded
in high molarity HNO₃

(e.g., 3.5-8 M)?

Was wash step performed
with high molarity HNO₃?

Yes

Solution:
Re-dissolve sample in

correct acid and repeat.

No

Was elution volume
sufficient?

Yes

Solution:
Ensure wash solution matches

loading solution molarity.

No

Is sample amount <
column capacity

(~8mg Sr/mL resin)?

Yes

Solution:
Increase elution volume
(e.g., to 5-10 mL H₂O).

No

Yes
(Other Issue)

Solution:
Reduce sample size or
use a larger column.

No
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Caption: Troubleshooting decision tree for low strontium recovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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